molecular formula C15H19ClN2O B7738778 (2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)-(2-methoxy-ethyl)-amine

(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)-(2-methoxy-ethyl)-amine

Cat. No.: B7738778
M. Wt: 278.78 g/mol
InChI Key: FBTPAVWDHNSDLN-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)-(2-methoxy-ethyl)-amine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Properties

IUPAC Name

N-(2-methoxyethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O.ClH/c1-18-10-9-16-15-11-5-2-3-7-13(11)17-14-8-4-6-12(14)15;/h2-3,5,7H,4,6,8-10H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTPAVWDHNSDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C2CCCC2=NC3=CC=CC=C31.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643089
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)-(2-methoxy-ethyl)-amine typically involves a multi-step process. One common method includes the condensation of 2,3-dihydro-1H-cyclopenta[b]quinoline with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)-(2-methoxy-ethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Saturated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)-(2-methoxy-ethyl)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is crucial for nerve function .

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Alzheimer’s disease .

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)-(2-methoxy-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes. For instance, its inhibition of acetylcholinesterase is achieved through binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .

Comparison with Similar Compounds

Similar Compounds

    Tacrine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Donepezil: A widely used acetylcholinesterase inhibitor with a different chemical structure.

    Galantamine: A natural product-based acetylcholinesterase inhibitor.

Uniqueness

(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)-(2-methoxy-ethyl)-amine is unique due to its specific structural features, which confer distinct binding properties and biological activities compared to other acetylcholinesterase inhibitors. Its potential for selective inhibition and lower side effects makes it a promising candidate for further research and development .

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